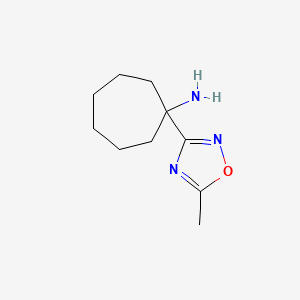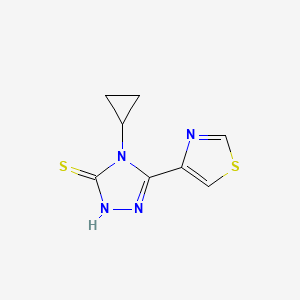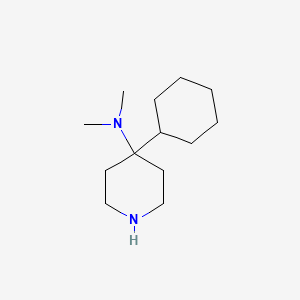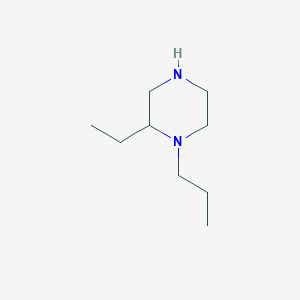
(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with a unique structure that includes a nitro group and an amine group attached to a tetrahydronaphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the nitration of 1,2,3,4-tetrahydronaphthalene followed by the reduction of the nitro group to an amine. The nitration can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position. The reduction of the nitro group to an amine can be achieved using catalytic hydrogenation or chemical reduction methods such as using tin and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the nitro group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and electrostatic interactions with biological targets, influencing their activity and function.
相似化合物的比较
Similar Compounds
5-Nitro-1,2,3,4-tetrahydronaphthalene: Lacks the amine group, making it less versatile in terms of chemical reactivity.
1-Amino-2,3,4,5-tetrahydronaphthalene:
5-Nitro-2,3,4,5-tetrahydronaphthalen-1-amine: Similar structure but different stereochemistry, which can influence its reactivity and interactions.
Uniqueness
(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry and the presence of both nitro and amine groups
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
(1R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12N2O2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h2-3,6,9H,1,4-5,11H2/t9-/m1/s1 |
InChI 键 |
CFQUNEMTUSTEBY-SECBINFHSA-N |
手性 SMILES |
C1C[C@H](C2=C(C1)C(=CC=C2)[N+](=O)[O-])N |
规范 SMILES |
C1CC(C2=C(C1)C(=CC=C2)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-5-(methoxymethyl)-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13203522.png)

![1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B13203536.png)
![2-[(Benzylcarbamoyl)oxy]acetic acid](/img/structure/B13203542.png)

![{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13203558.png)

![3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B13203568.png)


![4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B13203580.png)


![4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid](/img/structure/B13203598.png)
